5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Description
Historical Context of Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives have served as foundational scaffolds in medicinal chemistry since the 19th century. The isolation of pyridine from coal tar by Thomas Anderson in 1849 marked the beginning of its exploration in synthetic chemistry. Early applications focused on solvent uses, but the discovery of pyridine’s heterocyclic reactivity—particularly its ability to undergo electrophilic substitution and form stable coordination complexes—paved the way for pharmaceutical innovations. For instance, the Hantzsch pyridine synthesis, developed in 1881, enabled the production of asymmetrically substituted derivatives critical for drug design.
By the mid-20th century, pyridine-based compounds like isoniazid (an antitubercular agent) demonstrated the framework’s potential for bioactivity modulation. The introduction of halogen atoms into pyridine rings, as seen in chloropyridine derivatives, further enhanced their pharmacokinetic properties by increasing lipophilicity and metabolic stability. These advances established pyridine as a versatile template for developing antimicrobial, antiviral, and anticancer agents.
Evolution of Halogenated Pyridinecarboxylic Acids in Research
Halogenated pyridinecarboxylic acids emerged as a distinct subclass following breakthroughs in decarboxylative halogenation techniques. The Hunsdiecker–Borodin reaction, initially used for aromatic acids, was adapted in the 1950s to introduce chlorine and bromine atoms at specific positions on pyridine cores. This method enabled the synthesis of 3-pyridinecarboxylic acid derivatives with enhanced electronic properties, making them suitable for coordination chemistry and enzyme inhibition.
A pivotal advancement came with the Suarez halodecarboxylation method, which utilized iodine and phenyliodine diacetate (PIDA) to generate alkyl iodides from carboxylic acids. This technique allowed precise functionalization of pyridinecarboxylic acids, as demonstrated in the synthesis of steroid-derived iodides. The table below summarizes key halogenation methods applied to pyridinecarboxylic acids:
| Method | Reagents | Target Position | Yield Range |
|---|---|---|---|
| Hunsdiecker–Borodin | Br₂, Ag₂O | C-2, C-4 | 40–69% |
| Suarez Halodecarboxylation | I₂, PIDA | C-3 | 60–85% |
| Radical-Mediated | LiCl, PIDA | C-5 | 15–40% |
These methods facilitated the development of 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, where the dichlorobenzyl group augments steric bulk and electron-withdrawing effects.
Current State of Knowledge on Dichlorobenzyl-Substituted Pyridines
The incorporation of 3,4-dichlorobenzyl groups into pyridine frameworks has been shown to enhance binding affinity to hydrophobic enzyme pockets. For example, dichlorobenzyl-substituted pyridines exhibit improved inhibition of cytochrome P450 enzymes compared to non-halogenated analogs. The 2-oxo-1,2-dihydro moiety in the target compound introduces a keto-enol tautomerism, which may contribute to its reactivity in proton-coupled electron transfer reactions.
Recent crystallographic studies reveal that the dichlorobenzyl group adopts a planar conformation when bound to bacterial dihydrofolate reductase, suggesting a role in π-stacking interactions with aromatic residues. Additionally, the carboxylic acid group at the C-3 position enables salt formation, improving aqueous solubility for in vivo applications.
Research Gaps and Scientific Imperatives
Despite progress, critical questions remain unresolved:
- Synthetic Scalability : Current routes to this compound rely on multistep sequences with poor atom economy. Development of one-pot methodologies using photoredox catalysis could address this.
- Structure-Activity Relationships (SAR) : The individual contributions of the 5-chloro and 3,4-dichlorobenzyl groups to bioactivity have not been decoupled. Isotere replacement studies are needed to quantify their roles.
- Target Identification : While the compound shows promise in antimicrobial assays, its molecular targets remain unvalidated. Chemoproteomic approaches using activity-based probes could elucidate binding partners.
Future research should prioritize enantioselective synthesis routes and computational modeling to predict off-target effects. Collaborative efforts between synthetic chemists and structural biologists will be essential to unlock the compound’s full therapeutic potential.
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-8-4-9(13(19)20)12(18)17(6-8)5-7-1-2-10(15)11(16)3-7/h1-4,6H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSKFSNMJSLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multi-step organic reactions. One common method starts with the chlorination of 3,4-dichlorotoluene to form 3,4-dichlorobenzyl chloride. This intermediate then undergoes a nucleophilic substitution reaction with 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid exhibit notable antioxidant properties. A study utilizing the DPPH radical scavenging method indicated that certain derivatives possess high radical scavenging abilities comparable to well-known antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 5-Chloro Derivative 1 | 88.6% |
| 5-Chloro Derivative 2 | 87.7% |
| Ascorbic Acid (Control) | 90.0% |
This suggests that modifications to the structure can enhance antioxidant efficacy, making these compounds valuable in preventing oxidative stress-related diseases .
Antimicrobial Properties
Studies have shown that this compound and its derivatives exhibit antimicrobial activity against various pathogens. The presence of halogen atoms (chlorine) in its structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate the compound's potential as a lead structure for developing new antimicrobial agents .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved reacting the base compound with various amines and acids to produce a library of derivatives. The biological evaluation revealed that some derivatives exhibited enhanced activity against cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on the derivatives of this compound. The study highlighted how variations in substituents affected both antioxidant and antimicrobial activities. For instance, adding hydroxyl groups significantly increased antioxidant potency while maintaining low toxicity levels .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Comparative Insights
Substitution Position Effects: The 3,4-dichlorobenzyl group in the target compound provides a distinct steric and electronic profile compared to the 2,4-dichloro isomer (CAS 338977-77-8). The 4-(trifluoromethyl)benzyl analog () introduces strong electron-withdrawing effects, which could enhance resistance to oxidative metabolism while altering binding affinity .
Functional Group Modifications: Replacing the carboxylic acid with a carboxamide () eliminates the acidic proton, increasing stability in physiological pH and enabling hydrogen-bond donor interactions critical for target engagement .
Biological Implications :
- The trifluoromethyl group’s metabolic stability () makes it advantageous for drug design, whereas the higher chlorine content in dichlorobenzyl analogs may enhance target selectivity in hydrophobic environments .
Research and Application Considerations
- Biochemical Reagents: The target compound and its analogs are marketed by suppliers like Santa Cruz Biotechnology (e.g., sc-318413) for use as enzyme inhibitors or protein interaction modulators .
- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 3,4- vs. 2,4-dichlorobenzyl) significantly impacts bioactivity, as demonstrated in studies of analogous kinase inhibitors .
- Synthetic Challenges : The hazardous nature of dichlorobenzyl chlorides () necessitates careful handling during synthesis, particularly for analogs with multiple halogen substituents .
Biological Activity
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanism of action.
- Molecular Formula : C₁₃H₈Cl₃NO₃
- CAS Number : 339008-81-0
- Melting Point : 198–200 °C
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
| Pseudomonas aeruginosa | >125 |
The compound shows a bactericidal effect, particularly against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating moderate to strong activity compared to standard antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. The compound exhibited selective cytotoxic effects:
Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| Hep3B (liver cancer) | 12.5 |
| SkHep1 (liver cancer) | 25.0 |
These results suggest that the compound may have potential as a therapeutic agent in liver cancer treatment due to its relatively low IC50 values compared to other tested compounds .
The mechanism underlying the biological activity of this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This was evidenced by studies showing that the compound affects bacterial growth by targeting ribosomal function and DNA replication processes .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Antibiofilm Activity : In a study evaluating biofilm formation by Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 31.108 µg/mL, outperforming traditional antibiotics in preventing biofilm establishment .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in liver cancer models, indicating its potential for further development in cancer therapy .
Q & A
Basic Research Question
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the oxo group at pH > 9).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically >200°C).
- UV-Vis Spectroscopy : Track absorbance shifts (λmax ~270 nm) to detect structural changes .
How can computational modeling predict the compound’s interaction with biological targets like enzymes?
Advanced Research Question
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model binding to targets (e.g., cytochrome P450). Focus on key residues (e.g., Arg108, His367) for hydrogen bonding with the carboxylic acid group.
- MD Simulations : Simulate 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability .
What strategies mitigate challenges in multi-step synthesis, such as low yields during benzylation?
Advanced Research Question
- Catalyst Screening : Test Pd/C or CuI for coupling efficiency.
- Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional) .
How does the trifluoromethyl group in structural analogs influence reactivity compared to the dichlorobenzyl group in this compound?
Advanced Research Question
- Electron-Withdrawing Effects : The 3,4-dichlorobenzyl group increases electrophilicity at the pyridine ring, enhancing nucleophilic attack susceptibility.
- Comparative Reactivity : Analogs with -CF₃ show higher metabolic stability but reduced solubility. Validate via Hammett plots or DFT calculations .
What green chemistry approaches can improve the sustainability of this compound’s synthesis?
Basic Research Question
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for lower toxicity.
- Catalyst Recycling : Employ magnetic Fe₃O₄ nanoparticles for easy separation.
- Waste Minimization : Implement flow chemistry to reduce reagent excess .
How to design experiments to study the compound’s potential as a protease inhibitor?
Advanced Research Question
Enzyme Assays : Use trypsin or chymotrypsin with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.
Competitive Binding Studies : Use SPR or ITC to measure binding kinetics (KD, kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
